1-(5,6-二甲基-1H-苯并咪唑-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

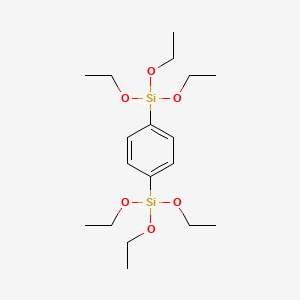

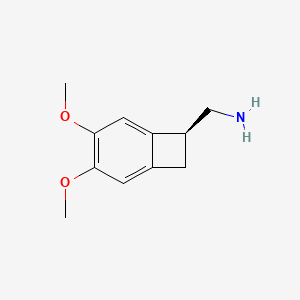

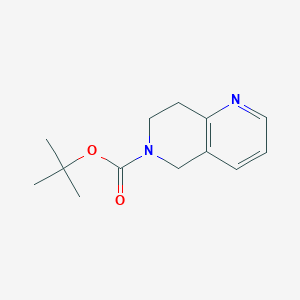

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, commonly known as DMBE, is an organic compound with a molecular formula of C9H10N2O. It is a member of the benzimidazole family and has a wide range of applications in scientific research. DMBE has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In

科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The mechanism of action often involves the disruption of the microbial cell membrane or inhibition of essential enzymes within the pathogen .

Anticancer Potential

The benzimidazole core is a common feature in many anticancer agents. Compounds like 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone have been evaluated for their potential to inhibit cancer cell growth. Research has shown that they can interfere with cell division and induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anti-Inflammatory and Analgesic Effects

Benzimidazole derivatives are also known for their anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response by affecting the synthesis of prostaglandins and other inflammatory mediators. This makes them useful in the treatment of conditions like arthritis and other inflammatory diseases .

Antiviral Applications

The structural similarity of benzimidazole derivatives to nucleotides allows them to act as antiviral agents by mimicking the building blocks of viral DNA or RNA. This can lead to the inhibition of viral replication, which is crucial in the treatment of viral infections .

Gastroprotective Properties

Some benzimidazole compounds have been found to possess gastroprotective properties. They can reduce the production of gastric acid and increase the secretion of protective mucus in the stomach lining, which helps in the treatment of ulcers and other gastrointestinal disorders .

Enzyme Inhibition

Benzimidazole derivatives can act as inhibitors for various enzymes that are critical for the survival of pathogens or cancer cells. For example, they can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory process, thereby reducing inflammation and pain .

作用机制

Target of Action

The primary target of the compound 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is Microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .

Mode of Action

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 . It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration .

Biochemical Pathways

The compound 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β . This indicates that it affects the PGE2 synthesis pathway, which is a crucial biochemical pathway involved in inflammation.

Pharmacokinetics

The compound’s ability to inhibit mpges-1 in both isolated cells and whole blood suggests that it may have good bioavailability .

Result of Action

The result of the action of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is a dose-dependent reduction in PGE2 synthesis and cell recruitment during inflammation . This suggests that the compound may have potential anti-inflammatory effects.

属性

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARHWEGXARRGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468652 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

CAS RN |

881672-80-6 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)